molecular formula C21H15F3N2O5 B3600512 N-(2-methoxyphenyl)-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide

N-(2-methoxyphenyl)-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide

Cat. No.: B3600512
M. Wt: 432.3 g/mol
InChI Key: VDBIGWQCHSUVOO-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide is a synthetic organic compound characterized by its complex aromatic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxyphenyl)-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

    Etherification: The formation of an ether bond between the nitro-substituted aromatic ring and another aromatic compound, typically using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.

    Amidation: The final step involves the formation of the amide bond, which can be achieved by reacting the intermediate product with an amine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Types of Reactions:

    Oxidation: The nitro group can undergo reduction to form an amine group under specific conditions.

    Reduction: The nitro group can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic conditions.

    Substitution: Sodium hydride or potassium tert-butoxide in dimethyl sulfoxide.

Major Products:

    Reduction: Conversion of the nitro group to an amine group.

    Substitution: Replacement of the methoxy group with other nucleophiles, leading to various substituted derivatives.

Scientific Research Applications

N-(2-methoxyphenyl)-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals due to its unique structural features.

    Materials Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: Investigated for its interactions with biological macromolecules, which can provide insights into its potential therapeutic effects.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro and trifluoromethyl groups can influence the compound’s binding affinity and specificity, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Compared to other similar compounds, N-(2-methoxyphenyl)-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide stands out due to its trifluoromethyl group, which imparts unique electronic properties. Similar compounds include:

    N-(2-methoxyphenyl)-4-[2-nitro-4-methylphenoxy]benzamide: Lacks the trifluoromethyl group, resulting in different reactivity and applications.

    N-(2-methoxyphenyl)-4-[2-nitro-4-chlorophenoxy]benzamide:

This compound’s distinct structural features make it a valuable subject for further research and development in various scientific fields.

Properties

IUPAC Name

N-(2-methoxyphenyl)-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F3N2O5/c1-30-18-5-3-2-4-16(18)25-20(27)13-6-9-15(10-7-13)31-19-11-8-14(21(22,23)24)12-17(19)26(28)29/h2-12H,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDBIGWQCHSUVOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)OC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F3N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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